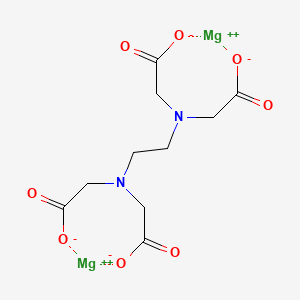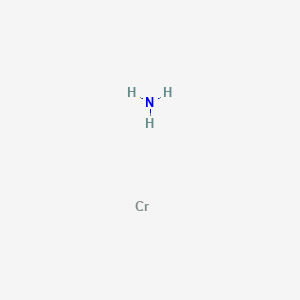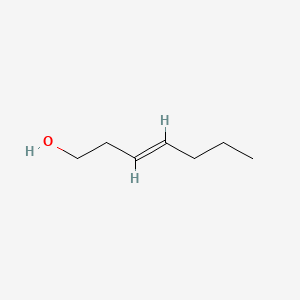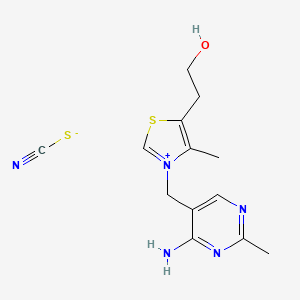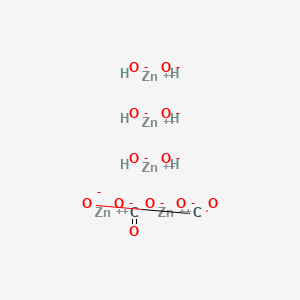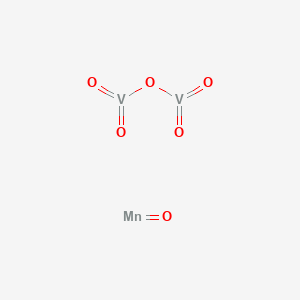
Manganese vanadate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese vanadate is a semiconducting nanostructure . It’s synthesized using manganese (II) chloride dihydrate and ammonium metavanadate as the starting reagent . It has been used in various fields including photocatalytic activity .
Synthesis Analysis
Manganese vanadate nanostructures are synthesized using precipitation methods . The synthesis involves the use of manganese (II) chloride dihydrate and ammonium metavanadate as the starting reagent in the presence of different surfactants . Another method involves a simple hydrothermal process using ammonium metavanadate and manganese acetate as the raw materials .Molecular Structure Analysis
Manganese vanadate has a unique molecular structure. The crystal structure of this compound contains triangular [Mn 3 O 13] building blocks that produce two-dimensional Mn 2+ magnetic networks with striped triangular topologies . The Mn sheets are connected through the nonmagnetic vanadate tetrahedra extending along the a-axis .Chemical Reactions Analysis
Manganese vanadate has shown promising results in various chemical reactions. For instance, it has been used as a catalyst for the degradation of methyl orange in aqueous solution under UV light irradiation . In another study, manganese vanadate nanorods were used as glassy carbon electrode modified materials for the determination of L-cysteine .Physical And Chemical Properties Analysis
Manganese is a hard, gray metal that is frequently used in the production of steel . It is considered critical for human health, and plays important roles in development, metabolism, and the antioxidant system .Wissenschaftliche Forschungsanwendungen
Energy Storage in Lithium-Ion Batteries
Manganese vanadate nanosheets synthesized on titanium foil show promising results as electrodes in lithium-ion batteries. These nanosheets exhibit a high initial discharge capacity and retain significant capacity after multiple cycles (Hua et al., 2019).
Electrochemical Sensing Applications
Manganese vanadate nanorods have been used as modified materials for glassy carbon electrodes. These are effective in the electrochemical determination of L-cysteine, demonstrating good analytical performance (Pei et al., 2013).
Li-ion Battery Electrodes
A novel manganese vanadate, Mn1.5(H2O)(NH4)V4O12, shows potential as a high-charge capacity electrode material in Li-ion batteries, owing to its unique crystal structure and vacancy-induced properties (Dufficy et al., 2016).
Anodes for Sodium-Ion Batteries
Manganese vanadate nanobelts and nanoparticles synthesized via different methods have been investigated as anodes for sodium-ion batteries, showcasing their potential in energy storage applications (Kim & Hong, 2021).
Catalysis and Photocatalytic Activity
Manganese vanadate nanoneedles and nanobelts have been synthesized and evaluated for their photocatalytic activities in degrading pollutants like rhodamine B and methylene blue under light irradiation. This highlights their potential in environmental cleanup applications (Pei et al., 2015; Pei et al., 2016).
Supercapacitors
Manganese vanadate nanopebbles have been explored as electrode materials for supercapacitors, showing high specific capacitance and excellent cycle stability (Arasi et al., 2020).
Wirkmechanismus
Safety and Hazards
Exposure to manganese dust or fumes can lead to a neurological condition called manganism . This condition’s symptoms, similar to those of Parkinson’s disease, may include trembling, stiffness, slow motor movement, and potentially severe depression, anxiety, and hostility . Workers most at risk of being exposed to manganese often perform welding tasks .
Zukünftige Richtungen
Manganese vanadate has shown potential for various future applications. For instance, manganese expanded hydrated vanadate (MnVO) delivers a specific capacity of 415 mA h g −1 at a current density of 50 mA g −1 and 260 mA h g −1 at 4 A g −1 with a capacity retention of 92% over 2000 cycles . This suggests it could be used in high-performance aqueous zinc-ion batteries . Additionally, the recent advancement of manganese nanomaterials in biomedical nanotechnology suggests wider applications of manganese nanoparticles in the near future .
Eigenschaften
IUPAC Name |
dioxovanadiooxy(dioxo)vanadium;oxomanganese |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.6O.2V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTGIIIOVYJGMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[V](=O)O[V](=O)=O.O=[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO6V2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese vanadate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


